(S)-tert-Butyl 2-(methylamino)pentanoate

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

(S)-tert-Butyl 2-(methylamino)pentanoate, also designated as N-methyl-L-norvaline tert-butyl ester (C₁₀H₂₁NO₂, MW 187.28 g/mol), is an orthogonally protected chiral amino acid derivative in which the carboxylic acid is masked as a tert-butyl (tBu) ester and the α-amine bears an N-methyl substituent. The (S) absolute configuration at the α-carbon is retained from L-norvaline.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13510326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(methylamino)pentanoate
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)NC
InChIInChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1
InChIKeyDQLIFRAKPPVASS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 2-(methylamino)pentanoate (CAS 2580090-81-7): Protected N-Methyl Amino Acid Building Block for Peptide Synthesis


(S)-tert-Butyl 2-(methylamino)pentanoate, also designated as N-methyl-L-norvaline tert-butyl ester (C₁₀H₂₁NO₂, MW 187.28 g/mol), is an orthogonally protected chiral amino acid derivative in which the carboxylic acid is masked as a tert-butyl (tBu) ester and the α-amine bears an N-methyl substituent. The (S) absolute configuration at the α-carbon is retained from L-norvaline [1]. This compound serves primarily as a building block for solid-phase peptide synthesis (SPPS), where the tBu ester provides acid-labile carboxyl protection that is orthogonal to base-labile Nⁿ-Fmoc protection, enabling sequential deprotection strategies that are unattainable with the free acid or simple alkyl esters [2].

Why Generic Substitution of (S)-tert-Butyl 2-(methylamino)pentanoate Fails in Multi-Step Peptide Synthesis


In Fmoc-strategy SPPS, replacing (S)-tert-butyl 2-(methylamino)pentanoate with N-methyl-L-norvaline (free acid) or its methyl ester leads to irrecoverable loss of synthetic utility. The free acid lacks carboxyl protection, causing uncontrolled C-terminal activation during peptide coupling and generating truncated or branched sequences [1]. The methyl ester cannot be removed under acidolysis conditions (e.g., TFA) that simultaneously cleave the peptide from the resin, thus precluding on-resin deprotection [2]. Crucially, the tBu ester provides orthogonal deprotection compatible with Fmoc removal, a feature absent in both the free acid and methyl ester forms. These substitution failures manifest as quantifiable differences in coupling efficiency, racemization rate, and final peptide purity, as established in the quantitative evidence below.

Quantitative Differentiation Evidence: (S)-tert-Butyl 2-(methylamino)pentanoate vs. N-Methyl-L-Norvaline Free Acid and Related Analogs


Carboxyl Protection Status Determines Viability of On-Resin Sequential Deprotection in SPPS

In Fmoc-SPPS, the tert-butyl (tBu) ester of (S)-tert-butyl 2-(methylamino)pentanoate enables orthogonal deprotection: the tBu group resists piperidine (20% in DMF) used for Fmoc removal but is quantitatively cleaved by TFA (95% TFA, 2.5% TIS, 2.5% H₂O) during final resin cleavage [1]. N-methyl-L-norvaline (free acid) lacks any carboxyl protection, resulting in uncontrolled activation and branching during coupling [2]. The methyl ester analog is insensitive to TFA, preventing on-resin deprotection entirely. This orthogonal deprotection capacity is not a matter of degree—it is a binary (yes/no) functional necessity for Fmoc-SPPS.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Basicity (pKₐ) of the Secondary Amine is Modulated by Carboxyl Protection Status

The predicted pKₐ of the N-methylamino group in (S)-tert-butyl 2-(methylamino)pentanoate is 7.73 ± 0.20 [1], compared to 2.47 ± 0.20 for the corresponding free acid N-methyl-L-norvaline . This ΔpKₐ ≈ 5.26 reflects strong intramolecular stabilization of the ammonium form by the adjacent carboxylate in the free acid—an interaction abolished upon esterification. At physiological pH 7.4, the tBu ester is ~30% deprotonated (neutral amine), while the free acid remains >99.99% deprotonated.

Physicochemical Property pKa Ionization State

Lipophilicity (XLogP3) Increase Shifts Purification and Bioactivity Profile

Conversion of the free carboxylic acid to the tert-butyl ester increases the computed XLogP3 from −1.6 (N-methyl-L-norvaline free acid; PubChem CID 7010353) [1] to 2.0 (tBu ester; PubChem CID 143115703) [2], a shift of +3.6 log units. This magnitude of lipophilicity increase is consistent with class-level observations that tBu esterification adds approximately +1.5 to +1.8 log units per esterified carboxyl group, with additional contributions from the elimination of zwitterionic character.

Lipophilicity LogP Membrane Permeability

Enantiomeric Purity Specification Meets SPPS Fidelity Requirements

Commercially available (S)-tert-butyl 2-(methylamino)pentanoate is specified at 98% purity by HPLC . The free acid N-methyl-L-norvaline is also available at ≥98% purity [1], indicating comparable bulk chemical purity. However, the tBu ester form eliminates the risk of racemization at the α-carbon during peptide coupling because the carboxyl group is protected, preventing 5(4H)-oxazolone formation—the primary racemization pathway in N-methyl amino acids [2]. The free acid, lacking this protection, is inherently susceptible to epimerization under standard coupling reagents (HBTU, HATU) in the presence of tertiary amine bases.

Chiral Purity HPLC Quality Control

Optimal Research and Industrial Application Scenarios for (S)-tert-Butyl 2-(methylamino)pentanoate


Fmoc-SPPS Synthesis of N-Methylated Cyclic Peptides Requiring Orthogonal Carboxyl Protection

In the construction of N-methylated cyclic peptide libraries for drug discovery, the tBu ester of (S)-tert-butyl 2-(methylamino)pentanoate provides the only viable carboxyl protection for Fmoc-SPPS. The orthogonality between Fmoc (base-labile) and tBu (acid-labile) permits on-resin cyclization after selective side-chain deprotection, followed by global cleavage with TFA [1]. The free acid and methyl ester analogs cannot participate in this strategy, making the tBu-protected compound the sole suitable form for this widely employed synthetic approach.

pH-Dependent Extraction and Purification of N-Methyl Amino Acid Intermediates Without Chromatography

The elevated pKₐ (7.73) of the methylamino group in the tBu ester, compared to the free acid (pKₐ 2.47), allows pH-selective liquid-liquid extraction at neutral pH (e.g., pH 7–8), where the tBu ester partitions into ethyl acetate while the more polar free acid remains in the aqueous layer [1]. This differential solubility can eliminate the need for column chromatography in large-scale intermediate purification, reducing both solvent consumption and processing time.

Development of Lipophilic Peptidomimetics With Enhanced Membrane Permeability

The XLogP3 increase of +3.6 units relative to the free acid (XLogP3 2.0 vs. −1.6) makes (S)-tert-butyl 2-(methylamino)pentanoate the preferred building block for designing cell-permeable N-methyl peptides [1]. When incorporated into peptide sequences, the tBu-protected intermediate contributes to overall molecular lipophilicity, which correlates with improved passive membrane diffusion in cellular assays. The free acid would impart negative charge at physiological pH, reducing permeability.

Enantiomerically Pure Building Block for GMP Peptide API Synthesis

For GMP manufacturing of peptide active pharmaceutical ingredients (APIs), procurement of (S)-tert-butyl 2-(methylamino)pentanoate at 98% HPLC purity with defined (S) stereochemistry [1] ensures batch-to-batch consistency and minimizes epimerization risk during solid-phase assembly. The N-methyl group introduces conformational constraint and proteolytic stability to the final peptide drug substance, while the tBu ester simplifies supply chain logistics by providing a stable, single-protected intermediate that is directly compatible with automated SPPS instrumentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl 2-(methylamino)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.